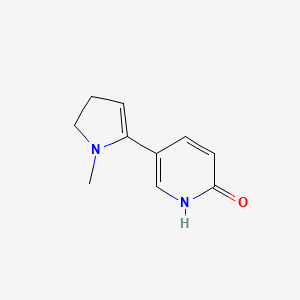
6-hydroxy-N-methylmyosmine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-N-methylmyosmine is an organic cation obtained by protonation of the tertiary amino function of this compound. It is a metabolite found in certain bacterial species and is known for its role in the degradation of nicotine . The compound has a molecular formula of C10H13N2O and a net charge of +1 .
準備方法
Synthetic Routes and Reaction Conditions
6-hydroxy-N-methylmyosmine can be synthesized from nicotine through a series of microbial transformations. One of the key enzymes involved in this process is 6-hydroxynicotine oxidase, which catalyzes the oxidation of 6-hydroxynicotine to this compound . The reaction typically occurs at 30°C and pH 7.0, using whole cells of genetically engineered bacteria such as Agrobacterium tumefaciens S33 .
Industrial Production Methods
Industrial production of this compound involves the use of biocatalysis with genetically modified bacteria. The process includes the cultivation of bacteria in a medium containing glucose, ammonium, and 6-hydroxy-3-succinoylpyridine. The nicotine from tobacco wastes is then transformed into this compound with high efficiency .
化学反応の分析
Types of Reactions
6-hydroxy-N-methylmyosmine undergoes various chemical reactions, including:
Oxidation: Catalyzed by 6-hydroxynicotine oxidase, converting 6-hydroxynicotine to this compound.
Hydrolysis: The compound can spontaneously hydrolyze into 6-hydroxy-pseudooxynicotine.
Common Reagents and Conditions
Oxidation: Requires the presence of oxygen and the enzyme 6-hydroxynicotine oxidase.
Hydrolysis: Occurs spontaneously in aqueous conditions.
Major Products Formed
6-hydroxy-pseudooxynicotine: Formed through the hydrolysis of this compound.
科学的研究の応用
6-hydroxy-N-methylmyosmine has several scientific research applications:
作用機序
The mechanism of action of 6-hydroxy-N-methylmyosmine involves its conversion from 6-hydroxynicotine by the enzyme 6-hydroxynicotine oxidase. This enzyme binds to a flavin adenine dinucleotide (FAD) and catalyzes the oxidation process in the presence of oxygen, resulting in the formation of this compound and hydrogen peroxide . The compound is then further metabolized or hydrolyzed in bacterial cells .
類似化合物との比較
Similar Compounds
6-hydroxynicotine: A precursor in the synthesis of 6-hydroxy-N-methylmyosmine.
6-hydroxy-nornicotine: Structurally related and undergoes similar microbial transformations.
6-hydroxy-pseudooxynicotine: A hydrolysis product of this compound.
特性
IUPAC Name |
5-(1-methyl-2,3-dihydropyrrol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h3-5,7H,2,6H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGKCPAYDQWMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C1C2=CNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680656 |
Source


|
| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68104-57-4 |
Source


|
| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
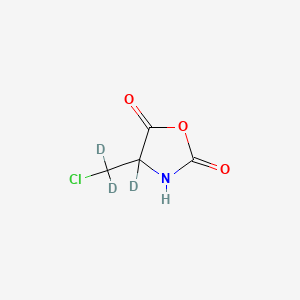

![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)
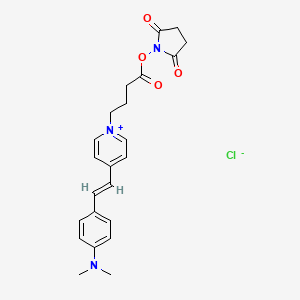
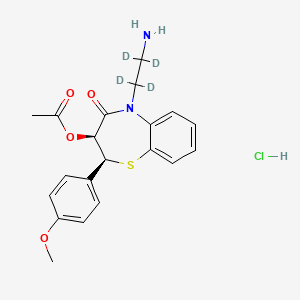
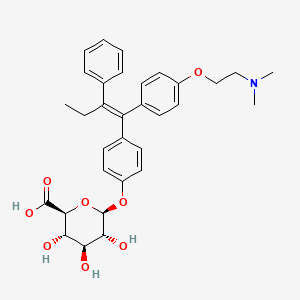
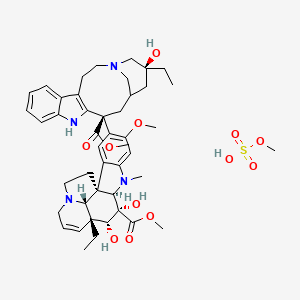
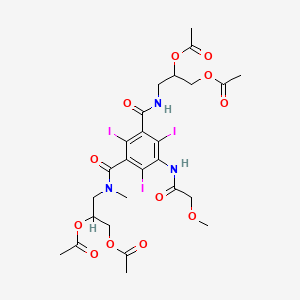
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)
